AM694 4-iodo isomer
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Overview
Description
AM694 4-iodo isomer: is a potent synthetic cannabinoid. It is an analog of AM694, containing a 4-iodophenyl group linked by methanone to the indole base . The compound is primarily used in forensic and research applications due to its potent activity at cannabinoid receptors .
Scientific Research Applications
Chemistry: AM694 4-iodo isomer is used as an analytical reference standard in forensic chemistry and toxicology . It is employed in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids .
Biology: In biological research, this compound is used to study the activity of cannabinoid receptors. It helps in understanding the binding affinity and activity of synthetic cannabinoids at these receptors .
Medicine: While this compound is not used in clinical medicine, it contributes to the development of new therapeutic agents targeting cannabinoid receptors. Research on this compound can provide insights into the potential medical applications of synthetic cannabinoids.
Industry: In the industrial sector, this compound is used in the development and testing of new synthetic cannabinoids. It serves as a reference standard for quality control and regulatory compliance .
Safety and Hazards
Mechanism of Action
Target of Action
AM694 4-iodo isomer is a potent synthetic cannabinoid . It primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets (CB1 and CB2 receptors) by binding to them. It has Ki values of 0.08 and 1.44 nM for the CB1 and CB2 receptors , respectively . This indicates a high affinity for these receptors, suggesting that the compound can effectively bind to and activate them.
Biochemical Analysis
Biochemical Properties
AM694 4-iodo isomer has K i values of 0.08 and 1.44 nM for the CB 1 and CB 2 receptors, respectively . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully determined .
Cellular Effects
As a synthetic cannabinoid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind to CB 1 and CB 2 receptors , but the specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet fully determined .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies, are not yet fully known .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models, including any threshold effects and toxic or adverse effects at high doses, are not yet fully known .
Metabolic Pathways
The metabolic pathways of this compound, including any enzymes or cofactors it interacts with and any effects on metabolic flux or metabolite levels, are not yet fully known . Some pathways of metabolism include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with and any effects on its localization or accumulation, are not yet fully known .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not yet fully known .
Disclaimer: : The information provided here is based on the current scientific understanding and should not be used for any illegal activities. The use of this compound is not approved for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AM694 4-iodo isomer involves the introduction of a 4-iodophenyl group to the indole base. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is formulated as a solution in methanol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: AM694 4-iodo isomer can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The 4-iodophenyl group can participate in substitution reactions, potentially leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Comparison with Similar Compounds
AM2201: Another synthetic cannabinoid with a similar indole base structure but different substituents.
Uniqueness: this compound is unique due to the presence of the 4-iodophenyl group, which distinguishes it from other synthetic cannabinoids. This structural difference can influence its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic applications .
Properties
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-12-4-1-5-13-23-14-18(17-6-2-3-7-19(17)23)20(24)15-8-10-16(22)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNGBBXXDDHBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017330 |
Source
|
Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-92-5 |
Source
|
Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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